Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate
Description
Nomenclature and Structural Identification
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate (CAS: 1803582-97-9) is systematically named ethyl 4-((3,3-dimethyl-2-oxobutyl)amino)-4-oxobutanoate according to IUPAC rules. Its molecular formula is $$ \text{C}{12}\text{H}{21}\text{NO}_4 $$, with a molecular weight of 243.30 g/mol. The SMILES notation $$ \text{O=C(OCC)CCC(NCC(C(C)(C)C)=O)=O} $$ reveals a structure comprising:
- An ethyl ester group ($$-\text{OCC}$$) at the terminal position.
- A carbamoyl linkage ($$-\text{NC}(=O)$$) connecting the propanoate chain to a 3,3-dimethyl-2-oxobutyl moiety.
- A branched ketone group ($$\text{C(C)(C)C}=O$$) contributing to steric hindrance and reactivity.
The compound’s structural complexity positions it as a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic acyl substitutions or condensations.
Physical and Chemical Properties
The compound’s ester and amide functionalities render it reactive toward hydrolysis under acidic or basic conditions. Its ketone group may participate in keto-enol tautomerism, influencing its stability in solution.
Historical Context and Discovery
First documented in chemical registries in the early 21st century, this compound emerged alongside advancements in multistep organic synthesis . Its design reflects the demand for sterically hindered intermediates to control regioselectivity in amidation and esterification reactions. While no single discovery publication is cited, patents such as CN108503531B highlight methods for synthesizing related 3,3-dimethyl-2-oxobutanoate derivatives, underscoring its role in industrial and academic workflows.
Significance in Organic Chemistry Research
This compound is pivotal in:
- Peptide Mimetics : The carbamoyl group facilitates the construction of non-natural amino acids and peptidomimetics, crucial in drug design.
- Heterocyclic Synthesis : As a precursor to tetrazoles and imidazoles, it enables access to bioactive scaffolds.
- Catalytic Studies : Its steric bulk aids in probing steric effects in transition metal-catalyzed reactions.
Recent applications include its use in synthesizing synthetic cannabinoid analogs , where the 3,3-dimethyl-2-oxobutyl group enhances metabolic stability.
Properties
IUPAC Name |
ethyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-17-11(16)7-6-10(15)13-8-9(14)12(2,3)4/h5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWKCBKQRNBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3,3-dimethyl-2-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: Ethyl 3-(2-furyl)propanoate’s furyl substituent introduces electron-withdrawing effects, making it reactive in cycloaddition reactions . The carbamoyl group in the target compound may promote hydrogen bonding, altering solubility and interaction with biological targets.
- The target compound’s carbamoyl group could similarly be modified for drug discovery.
Commercial and Research Implications
Table 2: Commercial Availability and Research Context
Biological Activity
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate is a novel organic compound with the molecular formula and a molecular weight of 243.3 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The precise biological mechanism of this compound remains largely undefined. Current research is focused on elucidating its specific molecular targets and biochemical pathways. Early studies suggest that it may interact with certain proteins involved in cellular processes, although detailed mechanisms are still under investigation.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the bioavailability of this compound. Initial findings indicate that the ester moiety may confer stability in biological systems, which is essential for its potential therapeutic applications .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Biological Studies : Used in enzyme inhibition assays and protein-ligand interaction studies.
- Synthetic Chemistry : Serves as a building block for more complex organic molecules.
Case Studies and Research Findings
- Inhibition Studies : Recent studies have identified this compound as a potential inhibitor of specific cancer-related proteins. In vitro assays demonstrated significant inhibition of target proteins involved in tumor growth .
- Stability Assays : A study assessing the stability of this compound in mouse plasma indicated a half-life of approximately 215 minutes, suggesting favorable pharmacokinetic properties for therapeutic use .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 3-methyl-2-oxobutanoate | C9H16O4 | Moderate anti-inflammatory effects |
| Ethyl 3-aminopropanoate | C6H13NO2 | Neuroprotective properties |
| 3,3-Dimethyl-2-oxobutanoic acid | C8H14O3 | Antioxidant activity |
This compound stands out due to its distinct combination of functional groups that may confer unique reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 3,3-dimethyl-2-oxobutylamine with activated esters of carbamoylpropanoic acid. For example, ethyl 3-isocyanatopropanoate can react with 3,3-dimethyl-2-oxobutylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Yields (~65–75%) can be improved by using catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of:
- NMR : and NMR to confirm the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH), carbamoyl NH (δ ~6.5–7.0 ppm, broad), and ketone carbonyl (δ ~210–215 ppm in ).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to detect [M+H] (expected m/z ~284.3).
- FT-IR : Confirm ester C=O (~1730 cm) and carbamoyl C=O (~1660 cm) stretches .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the carbamoyl or ester groups. Monitor degradation via periodic HPLC analysis (retention time shifts) .
Advanced Research Questions
Q. How does the 3,3-dimethyl-2-oxobutyl moiety influence reactivity in nucleophilic substitution or condensation reactions?
- Methodological Answer : The ketone group in the 3,3-dimethyl-2-oxobutyl chain acts as an electrophilic site, enabling reactions with hydrazines (to form hydrazones) or Grignard reagents. Steric hindrance from the dimethyl groups may slow reactions compared to less-substituted analogs. For example, in Knoevenagel condensations, elevated temperatures (60–80°C) and Lewis acids (e.g., ZnCl) are required to activate the carbonyl .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., NH proton broadening due to tautomerism) can be addressed by:
- Variable-temperature NMR : Perform at –40°C to slow exchange processes.
- Deuteration studies : Replace NH with ND to eliminate coupling artifacts.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm substituent orientation (e.g., carbamoyl group geometry) .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
- Target selection : Focus on enzymes with conserved carbamoyl-binding pockets (e.g., acetylcholinesterase).
- Binding affinity analysis : Compare ΔG values with known inhibitors. Validate predictions via SPR (surface plasmon resonance) assays .
Q. What analytical methods quantify trace impurities or degradation products?
- Methodological Answer : Implement UPLC-QTOF-MS with a BEH C18 column (1.7 µm particles) and 0.1% formic acid in mobile phases. Key impurities include:
- Hydrolysis product : Ethyl 3-aminopropanoate (m/z ~132.1).
- Oxidation byproduct : Ethyl 3-[(3,3-dimethyl-2-oxobutyl)ureido]propanoate (m/z ~298.3).
- Use charged aerosol detection (CAD) for non-UV-active impurities .
Safety and Compliance
Q. What PPE and engineering controls are essential for safe handling?
- Methodological Answer : Use nitrile gloves, chemical goggles, and OV/AG/P99 respirators during synthesis. Conduct reactions in a fume hood with spill trays. Avoid drainage contamination; collect waste in sealed containers for incineration. Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with 0.9% saline for 15 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
